molecular formula C5H8O2 B14759685 3,4-Dioxabicyclo[4.1.0]heptane CAS No. 286-13-5

3,4-Dioxabicyclo[4.1.0]heptane

Cat. No.: B14759685
CAS No.: 286-13-5
M. Wt: 100.12 g/mol
InChI Key: BTXPBMRQKFDZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dioxabicyclo[4.1.0]heptane, also known as 3,7-dioxabicyclo[4.1.0]heptane, is a bicyclic organic compound with the molecular formula C5H8O2. It is characterized by a unique structure that includes two oxygen atoms forming a bridge within a seven-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dioxabicyclo[4.1.0]heptane can be synthesized through the oxidation of 3,6-dihydro-2H-pyran using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane. The reaction is typically carried out at 0°C and then allowed to warm to room temperature, resulting in the formation of the desired compound .

Reaction Conditions:

    Reagents: 3,6-dihydro-2H-pyran, meta-chloroperoxybenzoic acid

    Solvent: Dichloromethane

    Temperature: 0°C to room temperature

    Yield: Approximately 76-82%

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key is to maintain controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dioxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex oxygen-containing derivatives.

    Reduction: Reduction reactions can break the oxygen bridge, leading to the formation of open-chain compounds.

    Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Meta-chloroperoxybenzoic acid in dichloromethane

    Reduction: Hydrogen gas with a palladium catalyst

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst

Major Products Formed

    Oxidation: Formation of epoxides and other oxygenated derivatives

    Reduction: Formation of open-chain alcohols or ethers

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

3,4-Dioxabicyclo[4.1.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dioxabicyclo[4.1.0]heptane involves its ability to participate in various chemical reactions due to the presence of the oxygen bridge. This bridge creates a strained ring system that is highly reactive, allowing the compound to interact with various molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

3,4-Dioxabicyclo[4.1.0]heptane can be compared with other similar compounds such as:

    3,6-Dihydro-2H-pyran: The precursor used in its synthesis.

    3,4-Epoxytetrahydropyran: Another bicyclic compound with similar reactivity.

    Tetrahydrofuran: A simpler cyclic ether with different reactivity.

Uniqueness:

Properties

CAS No.

286-13-5

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

3,4-dioxabicyclo[4.1.0]heptane

InChI

InChI=1S/C5H8O2/c1-4-2-6-7-3-5(1)4/h4-5H,1-3H2

InChI Key

BTXPBMRQKFDZEP-UHFFFAOYSA-N

Canonical SMILES

C1C2C1COOC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.